molecular formula C17H19BO3 B13485641 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde

Cat. No.: B13485641
M. Wt: 282.1 g/mol
InChI Key: GAQWKGBNNCRCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde: is an organic compound that features a naphthalene ring substituted with a carbaldehyde group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde typically involves the following steps:

    Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron and a suitable catalyst such as palladium.

    Formylation Reaction: The carbaldehyde group is introduced via a formylation reaction, often using a Vilsmeier-Haack reagent (formed from DMF and POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Formation of naphthalene carboxylic acids.

    Reduction Products: Formation of naphthalene alcohols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

Industry:

    Fine Chemicals: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group interacts with a palladium catalyst to form a palladium complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product.

Comparison with Similar Compounds

    5-Bromo-1-naphthaldehyde: Similar structure but with a bromine atom instead of a boronate ester.

    1-Naphthaldehyde: Lacks the boronate ester group.

Uniqueness:

    Boronate Ester Group: The presence of the boronate ester group makes this compound particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds.

Properties

Molecular Formula

C17H19BO3

Molecular Weight

282.1 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15/h5-11H,1-4H3

InChI Key

GAQWKGBNNCRCTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.